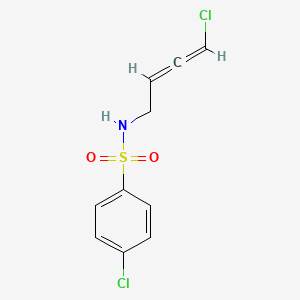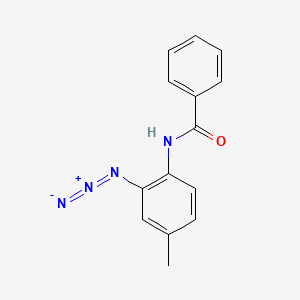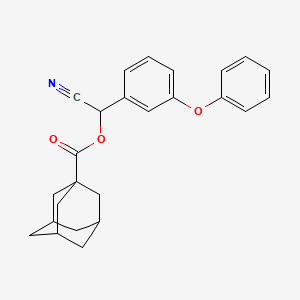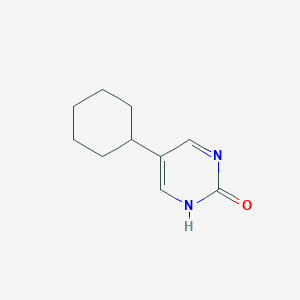
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of dioxolane and oxadiazole rings, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,2-dimethyl-1,3-dioxolane with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler compounds with altered ring structures .
Aplicaciones Científicas De Investigación
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Shares the dioxolane ring structure but lacks the oxadiazole component.
1,2,5-Oxadiazole: Contains the oxadiazole ring but does not have the dioxolane groups.
3,4-Dimethyl-1,2,5-oxadiazole: Similar oxadiazole structure with different substituents.
Uniqueness
3,4-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its combination of dioxolane and oxadiazole rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications and interactions that are not observed in simpler compounds.
Propiedades
Número CAS |
90137-31-8 |
|---|---|
Fórmula molecular |
C12H18N2O6 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
3,4-bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C12H18N2O6/c1-11(2)16-5-7(18-11)9-10(14(15)20-13-9)8-6-17-12(3,4)19-8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
TYJWTGHTZRNIJE-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)C2=NO[N+](=C2C3COC(O3)(C)C)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)










![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)

